molecular formula C19H24N4O3 B2591111 N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 941939-24-8

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2591111
CAS RN: 941939-24-8
M. Wt: 356.426
InChI Key: JZCNTXJLCWMSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of quinoline and has been shown to exhibit significant biological activity. In

Scientific Research Applications

Neuropharmacological Applications

  • Orexin Receptor Antagonism for Sleep Modulation: Research into compounds acting on orexin receptors, which play a crucial role in regulating sleep and wakefulness, has shown that selective antagonism of these receptors can significantly affect sleep patterns. For instance, studies have revealed that blockade of orexin-2 receptors (OX2R) initiates and prolongs sleep by deactivating the histaminergic system, while simultaneous inhibition of orexin-1 receptors (OX1R) attenuates the sleep-promoting effects mediated by OX2R blockade. This indicates a nuanced potential for therapeutic intervention in sleep disorders using receptor-specific antagonists (Dugovic et al., 2009).

Anticancer Research

  • Antitumor Activities of Novel Compounds: The development of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown promise in anticancer research. These compounds have been evaluated for antitumor activities against various cancer cell lines, showing moderate to high levels of inhibitory activities. This suggests their potential as therapeutic agents in treating cancer (Fang et al., 2016).

Synthetic Methodologies

  • One-Pot Three-Component Synthesis Techniques

    The synthesis of complex molecules often requires innovative approaches. A novel one-pot three-component synthesis method has been developed for creating diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, showing potential as anticancer agents. This methodology highlights the efficiency and versatility of modern synthetic chemistry in generating molecules with significant biological activity (Fang et al., 2016).

  • Synthesis and Anti-Tuberculosis Activity

    The synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives and their evaluation for anti-tuberculosis activity demonstrate the ongoing search for new therapeutic agents against infectious diseases. Compounds showing significant activity against tuberculosis offer a foundation for further drug development (Bai et al., 2011).

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-13-17(15-5-2-3-6-16(15)21-14)22-19(25)18(24)20-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13H,4,7-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCNTXJLCWMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide

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